14-Pentadecenoic acid

Overview

Description

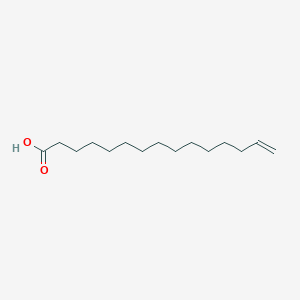

14-Pentadecenoic acid is a monounsaturated fatty acid that is of interest due to its potential biological activities and presence in various natural sources. The stereoselective synthesis of its analogs, such as (Z)-14-methyl-9-pentadecenoic acid, has been achieved to facilitate the study of their biological properties, including the inhibition of topoisomerase I, an enzyme involved in DNA replication .

Synthesis Analysis

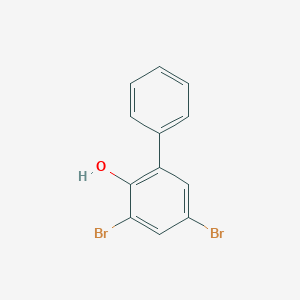

The synthesis of 14-pentadecenoic acid and its derivatives has been approached through various methods. A stereoselective synthesis for the (Z)-14-methyl-9-pentadecenoic acid was improved by using (trimethylsilyl)acetylene, starting with commercially available 8-bromo-1-octanol, which resulted in a significant yield enhancement . Another approach involved the synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid from Na14CN, which was obtained with good yield in two steps . These methods demonstrate the versatility and adaptability of synthetic strategies to produce labeled and structurally varied forms of pentadecenoic acid.

Molecular Structure Analysis

The molecular structure of 14-pentadecenoic acid derivatives is characterized by the presence of a double bond, which can be manipulated during synthesis to create different isomers with varying biological activities. The stereoselective synthesis methods developed ensure the production of specific isomers, such as the (Z)-14-methyl-9-pentadecenoic acid, which is crucial for studying their precise biological effects .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 14-pentadecenoic acid derivatives often include coupling reactions, as well as the use of labeled carbon (14C) to trace the compounds in biological systems. The synthesis of 15-(p-iodophenyl) pentadecanoic acid labeled with carbon-14, for example, demonstrates the incorporation of radioactive isotopes into the fatty acid chain for tracing and imaging purposes .

Physical and Chemical Properties Analysis

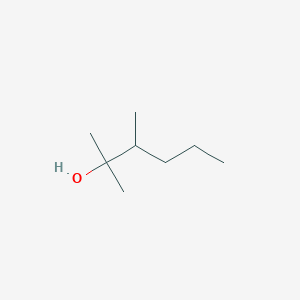

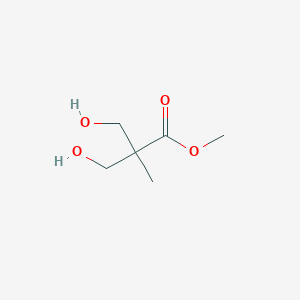

The physical and chemical properties of 14-pentadecenoic acid derivatives are influenced by their molecular structure. The production of chiral hydroxy long-chain fatty acids through biocatalysis, such as the conversion of pentadecanoic acid to 14-hydroxypentadecanoic acid by cytochrome P450 BM-3 monooxygenase, highlights the importance of stereochemistry in determining the physical properties of these molecules. The optically pure (S)-(+)-14-hydroxypentadecanoic acid produced in this process has an enantiomeric excess of over 95%, indicating a high degree of stereoselectivity . Additionally, the conversion of α-hydroxypalmitic acid to pentadecanoic acid by resting cells of Arthrobacter simplex further illustrates the biochemical transformations that fatty acids can undergo, affecting their physical and chemical properties .

Scientific Research Applications

Synthesis and Inhibitory Activity

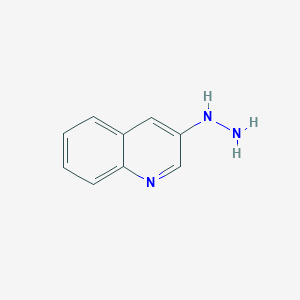

An improved synthesis method for (Z)-14-methyl-9-pentadecenoic acid has been developed, which is significant for the study of this fatty acid's potential in inhibiting the human placenta DNA topoisomerase I enzyme. This acid inhibits the enzyme at concentrations of 500 μM, highlighting its potential in medical research (Carballeira, Sanabria, & Oyola, 2007). Additionally, a stereoselective synthesis method for (5Z, 9Z)-14-methyl-5,9-pentadecadienoic acid and its monounsaturated analog has been achieved. This is key to studying the topoisomerase I inhibitory profile of this class of fatty acids (Carballeira, Sanabria, Ayala, & Cruz, 2004).

Environmental Applications

14-Pentadecenoic acid derivatives have been studied in various environmental contexts. For instance, the photocatalytic activity of ZnO and TiO2 in degrading azo dyes, such as acid brown 14, was investigated, demonstrating their effectiveness in water treatment processes (Sakthivel et al., 2003).

Radiocarbon Dating and Environmental Research

In radiocarbon (14C) dating, innovative chemical pretreatment methods, such as the acid-base-acid (ABA) procedure, have been tested and optimized for dating subfossil wood and other materials. This has significant implications for understanding past climate events and environmental changes (Capano et al., 2017).

Polyphenols Extraction

Ultrasound-assisted extraction of polyphenols from crude pollen, which found cis-14-pentadecenoic acid in significant amounts in the extracted oil, shows the potential of 14-pentadecenoic acid derivatives in nutraceutical and food science research (Oroian, Ursachi, & Dranca, 2020).

Safety And Hazards

properties

IUPAC Name |

pentadec-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2H,1,3-14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHZYAQCDBBLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337655 | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

14-Pentadecenoic acid | |

CAS RN |

17351-34-7 | |

| Record name | 14-Pentadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17351-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Pentadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

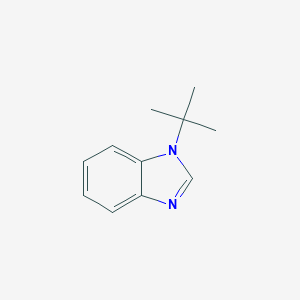

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)